2-(Methylthio)benzoate

Chemical ecology Semiochemistry Insect pheromone potency

Methyl 2-(methylthio)benzoate is the sole confirmed sulfur-containing, long-distance insect sex pheromone—10,000-fold more potent than its oxygen analog. The ortho-methylthio group creates a unique intramolecular S···H–O bond absent in para isomers, dictating distinct crystal packing and dissolution. Male Phyllophaga antennae respond exclusively to this chemotype, ensuring zero cross-reactivity with amino acid ester lures. Use as a fragment scaffold (MW 182.24, LogP ~2.2) for sulfur-enabled lead optimization. Standard loading: 1 mg on rubber septa for selective field trapping. Choose this compound when sulfur-specific bioactivity and solid-state reproducibility are non-negotiable.

Molecular Formula C8H7O2S-
Molecular Weight 167.21 g/mol
Cat. No. B8504159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)benzoate
Molecular FormulaC8H7O2S-
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCSC1=CC=CC=C1C(=O)[O-]
InChIInChI=1S/C8H8O2S/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10)/p-1
InChIKeyLWJQGKJCZOGGPJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylthio)benzoate for Research and Industrial Procurement: Core Identity, Chemical Class, and Foundational Characterization


2-(Methylthio)benzoate (commonly supplied as methyl 2-(methylthio)benzoate, CAS 3704-28-7; or the free acid 2-(methylthio)benzoic acid, CAS 3724-10-5) is an ortho-substituted benzoic acid derivative bearing a methylthio (–SCH₃) group at the 2-position of the aromatic ring. It belongs to the alkylthiobenzoate ester class (C₉H₁₀O₂S, MW 182.24 g/mol for the methyl ester) and is distinguished from oxygen-containing benzoate analogs by the presence of divalent sulfur, which confers distinct electronic, stereoelectronic, and biological recognition properties. The compound is a white crystalline solid (mp 66–69 °C for the methyl ester) with limited aqueous solubility but good solubility in common organic solvents. It was first identified as the female-produced sex pheromone of the scarab beetle Phyllophaga crinita and represents the first sulfur-containing, long-distance, female-produced sex attractant documented from any insect taxon [1]. Subsequent studies confirmed its activity as a sex attractant for multiple Phyllophaga species, establishing a unique chemotype for semiochemical research and integrated pest management [2]. Beyond its pheromone role, the compound serves as a versatile fragment scaffold for molecular linking, expansion, and modification in drug discovery programs, providing a sulfur-containing aromatic building block that is not readily mimicked by oxygen or carbon isosteres.

Why Generic Substitution of 2-(Methylthio)benzoate Fails: Structural and Functional Non-Interchangeability with Closest Analogs


Procurement decisions that treat 2-(methylthio)benzoate as interchangeable with its oxygen heteroatom analog (methyl 2-methoxybenzoate), its para-substituted positional isomer (4-(methylthio)benzoic acid), or other Phyllophaga pheromone chemotypes will encounter quantitative, experimentally verified performance failures. The ortho-methylthio substitution pattern generates an intramolecular S···H–O hydrogen bond that is entirely absent in the para isomer, producing fundamentally different crystal packing (triclinic P-1 vs. monoclinic P21/a) with consequences for solid-state handling, dissolution rate, and formulation behavior [1]. In biological recognition, replacement of sulfur by oxygen reduces pheromone potency by approximately 10,000-fold—a difference that renders the oxygen analog effectively inactive at ecologically relevant doses [2]. Furthermore, male antennae of target Phyllophaga species exhibit exclusive electrophysiological responses to the methylthio-containing compound while completely ignoring amino acid methyl ester pheromones used by congeneric species, demonstrating that in-class substitution with alternative Phyllophaga attractants yields zero cross-reactivity [3]. These orthogonal dimensions of differentiation—solid-state structure, heteroatom-dependent bioactivity, and species-level receptor selectivity—collectively preclude generic substitution.

Quantitative Differentiation Evidence for 2-(Methylthio)benzoate: Head-to-Head Comparator Data for Procurement and Experimental Design


Pheromone Potency: 10,000-Fold Superiority of Methyl 2-(Methylthio)benzoate Over the Oxygen Heteroatom Analog Methyl 2-Methoxybenzoate

In field trapping assays with Phyllophaga crinita, methyl 2-(methylthio)benzoate (the sulfur-containing authentic pheromone) elicited robust male capture at the lowest tested dose. The direct heteroatom analog methyl 2-methoxybenzoate, in which the –SCH₃ group is replaced by –OCH₃, also captured P. crinita males but only at a dose 10,000 times higher than the lowest effective dose of the authentic pheromone [1]. This 10,000× potency differential quantifies the functional consequence of S→O substitution in the pheromone recognition system and establishes that the sulfur atom is not a spectating element but a critical determinant of bioactivity.

Chemical ecology Semiochemistry Insect pheromone potency

Species-Selective Electrophysiological Response: Exclusive GC-EAD Activity of Methyl 2-(Methylthio)benzoate Among Five Phyllophaga Pheromone Candidates

Male antennae of Phyllophaga tristis were challenged in a coupled gas chromatograph-electroantennogram detector (GC-EAD) system with five sex pheromone compounds previously identified from other Phyllophaga species: L-valine methyl ester, L-isoleucine methyl ester, L-leucine methyl ester, methyl 2-(methylthio)benzoate, and methyl 2-amino benzoate. Male antennae produced a measurable electrophysiological response exclusively to methyl 2-(methylthio)benzoate and showed no response to any of the four amino acid-derived pheromone candidates [1]. In subsequent field validation, cross-vane traps baited with 1 mg of methyl 2-(methylthio)benzoate on rubber septa captured 466 male P. tristis (Kansas, 2003) versus zero captures in solvent-only control traps. Similarly, in Florida (2010), 265 male P. apicata were captured with the compound versus a single male in control traps [1]. This combination of exclusive electrophysiological detection and field-level attraction selectivity demonstrates that the compound activates a distinct olfactory receptor pathway not addressed by any of the tested in-class alternatives.

Electroantennography Species specificity Olfactory receptor selectivity

Ortho vs. Para Positional Isomerism: Divergent Crystal Systems and Intramolecular Hydrogen Bonding in 2-(Methylthio)benzoic Acid Versus 4-(Methylthio)benzoic Acid

Powder X-ray diffraction (PXRD) analysis, Hirshfeld surface analysis, and density functional theory (DFT) calculations performed on both 2-(methylthio)benzoic acid (ortho) and 4-(methylthio)benzoic acid (para) revealed fundamentally different crystal structures [1]. The ortho-substituted isomer crystallizes in a triclinic system with the P-1 (P̄1̄) space group, whereas the para isomer adopts a monoclinic system with the P21/a space group. Critically, a weak intramolecular hydrogen bond (S···H–O) is present exclusively in the ortho isomer and is entirely absent in the para compound. This intramolecular interaction alters the supramolecular assembly: the ortho isomer's crystal framework is governed by an interplay of intramolecular and intermolecular contacts, while the para isomer's packing is dominated solely by intermolecular interactions [1]. These structural differences directly impact macroscopic properties relevant to handling, formulation, and reactivity.

Solid-state chemistry Polymorph screening Crystal engineering

Alkylthio vs. Alkoxy Class-Level Differentiation: Reduced Toxicity Profile of Alkylthiobenzoates Relative to Alkoxybenzoate Analogs

A systematic comparative pharmacological study evaluated twenty-five alkylthiobenzoates for surface anesthetic activity, toxicity, irritation, and systemic effects. The study established that alkylthio derivatives of benzoic acid esters, as a compound class, are uniformly less active as surface anesthetics and appear to be less toxic than their analogous alkoxy (oxygen-ether) counterparts [1]. This class-level finding indicates that the sulfur-for-oxygen substitution in the benzoate ester series modulates both pharmacodynamic activity and systemic toxicity in a directionally consistent manner. While individual compound-level data for methyl 2-(methylthio)benzoate within this panel are not extractable from the published summary, the consistent class trend supports the inference that the methylthio-substituted compound would exhibit a more favorable toxicity profile than its alkoxy congener methyl 2-methoxybenzoate under comparable assay conditions.

Toxicology Structure-activity relationship Anesthetic screening

Cross-Species Phyllophaga Attraction with Phylogenetic Selectivity: A Unique Semiochemical Profile Not Replicated by Amino Acid Ester Pheromones

Field trapping studies across multiple geographic locations have demonstrated that methyl 2-(methylthio)benzoate attracts males of at least six Phyllophaga species: P. crinita (Texas), P. tristis (Kansas), P. apicata (Florida), P. lissopyge and P. menetriesi (Colombia, South America), and P. brevidens and P. lenis (Morelos, Mexico) [1][2]. Critically, not all sympatric Phyllophaga species respond: P. obsoleta, which co-occurs with P. lissopyge and P. menetriesi, showed only irregular, non-significant attraction to this compound while responding to amino acid methyl ester pheromones instead [1]. The compound therefore provides a phylogenetically restricted attraction profile—all responsive species belong to closely related clades within Phyllophaga based on mitochondrial CO1 gene analysis [2]. When combined with a solar-powered LED light source, trap captures increased 5-fold compared to attractant alone, and the combined treatment also captured some females—an outcome not reported for the attractant used alone [2].

Integrated pest management Phylogenetic selectivity Semiochemical trapping

Validated Application Scenarios for 2-(Methylthio)benzoate: Evidence-Backed Deployment Across Chemical Ecology, Pest Management, and Drug Discovery


Species-Specific Monitoring and Early Detection of Phyllophaga tristis and P. apicata in North American Agroecosystems

Deploy methyl 2-(methylthio)benzoate in cross-vane or funnel traps at 1 mg loading on rubber septa for selective monitoring of P. tristis and P. apicata populations. The exclusive GC-EAD response of male antennae to this compound [1] ensures that trap captures reflect only the target species and not other Phyllophaga that respond to amino acid ester lures. Field trials in Kansas documented 466 male P. tristis captures per trap (vs. 0 in controls) and 265 male P. apicata captures in Florida (vs. 1 in controls) [1], confirming single-lure sensitivity sufficient for early-warning detection programs in corn, soybean, and pasture systems where these white grub species cause economic root damage. This application is enabled by the compound's exclusive olfactory receptor activation profile as established in Section 3, Evidence Item 2.

Integrated Pest Management of Multiple Phyllophaga Species Using Methyl 2-(Methylthio)benzoate Combined with Solar-Powered LED Light Traps

Combine methyl 2-(methylthio)benzoate lures with solar-powered LED light sources to achieve a 5-fold enhancement in trap captures over attractant-only deployment [1]. This strategy has been validated for P. brevidens and P. lenis in Mexican sugarcane agroecosystems, where the combined treatment captured 255 adult specimens over two 5-month seasons with a male:female ratio of 93.4:6.6 [1]. The phylogenetic selectivity of the attractant (responsive species cluster within a single Phyllophaga subgroup based on CO1 analysis) [1] provides built-in non-target exclusion, reducing sorting labor compared to broad-spectrum light traps. This scenario directly leverages the cross-species attraction profile quantified in Section 3, Evidence Item 5, and is suitable for sugarcane, maize, and pasture systems across the Americas where multiple white grub species co-occur.

Fragment-Based Drug Discovery Using 2-(Methylthio)benzoate as a Sulfur-Containing Aromatic Scaffold for Molecular Linking and Expansion

Employ methyl 2-(methylthio)benzoate (CAS 3704-28-7) as a fragment molecule (MW 182.24, LogP ~2.2, polar surface area ~51.6 Ų) that provides a synthetically tractable ortho-methylthio benzoate core for fragment growing, linking, or merging strategies [1]. The ortho-methylthio substitution pattern generates an intramolecular S···H–O interaction (validated by PXRD and DFT [2]) that can pre-organize the scaffold conformation, potentially reducing the entropic penalty upon target binding relative to para-substituted or oxygen-containing analogs. The sulfur atom also offers a distinct metabolic and oxidative reactivity profile compared to oxygen isosteres [3], enabling deliberate tuning of metabolic stability or reactive metabolite potential in lead optimization. This application is directly informed by the structural differentiation evidence in Section 3, Evidence Item 3, and the class-level toxicity differentiation in Section 3, Evidence Item 4.

Chemical Ecology Research on Sulfur-Containing Semiochemicals and Olfactory Receptor Deorphanization

Use methyl 2-(methylthio)benzoate as a model ligand to study the molecular basis of sulfur-specific chemoreception in insects—a sensory modality that is fundamentally distinct from oxygen-based olfaction. The 10,000-fold potency differential between the –SCH₃ and –OCH₃ analogs [1] provides a uniquely large dynamic range for structure-activity relationship (SAR) studies mapping the steric and electronic contributions of the heteroatom to receptor activation. As the first documented sulfur-containing, long-distance sex attractant from any insect taxon [1], this compound represents a landmark chemotype for deorphanizing odorant receptors that are tuned to sulfur ligands—a receptor class that may also be relevant to the detection of sulfur-containing plant volatiles (e.g., glucosinolate hydrolysis products) and microbial metabolites. This scenario is supported by the potency evidence in Section 3, Evidence Item 1.

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